

An In-depth Technical Guide to the Physical Properties of Ethynyl-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(tert-Butyldimethylsilyl)acetylene*

Cat. No.: B008983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

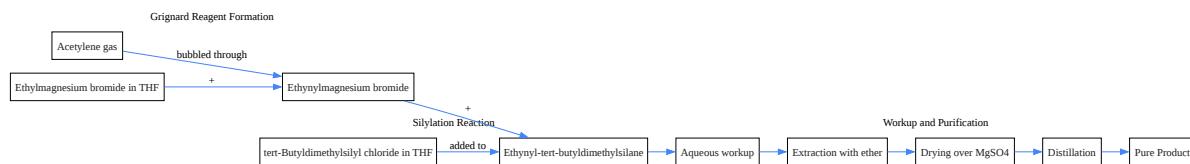
This technical guide provides a comprehensive overview of the core physical properties of ethynyl-tert-butyldimethylsilane, a valuable reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.

Molecular Structure

The molecular structure of ethynyl-tert-butyldimethylsilane consists of a tert-butyldimethylsilyl group attached to an ethynyl group.

Caption: Molecular structure of ethynyl-tert-butyldimethylsilane.

Quantitative Physical Properties


The key physical properties of ethynyl-tert-butyldimethylsilane are summarized in the table below for easy reference and comparison.

Property	Value	Units
Molecular Weight	140.30	g/mol
Boiling Point	116-117	°C
Density	0.751	g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.451	

Experimental Protocols

This section details the methodologies for the determination of the key physical properties and the synthesis of ethynyl-tert-butyldimethylsilane.

This protocol describes the synthesis of ethynyl-tert-butyldimethylsilane via a Grignard reaction, a common method for forming carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ethynyl-tert-butyldimethylsilane.

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous tetrahydrofuran (THF)
- Acetylene gas (dried)
- tert-Butyldimethylsilyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

- Preparation of Ethynylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction.
 - Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
 - Cool the solution to 0 °C and bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

- Reaction with tert-Butyldimethylsilyl Chloride:
 - To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of tert-butyldimethylsilyl chloride in anhydrous THF dropwise from the dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude product by distillation under atmospheric pressure to obtain pure ethynyl-tert-butyldimethylsilane.

Apparatus:

- Thiele tube or other heating bath
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
- Place the capillary tube, with its open end down, into the test tube containing the liquid.

- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in the heating bath (Thiele tube) filled with a high-boiling liquid (e.g., mineral oil).
- Heat the bath gently and uniformly.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Apparatus:

- Pycnometer (a small glass flask with a precise volume)
- Analytical balance
- Thermostatic water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on an analytical balance.
- Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
- Carefully remove any excess liquid that has expanded and overflowed.
- Dry the outside of the pycnometer and weigh it.

- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Light source (if not built-in)
- Dropper

Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
- Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.
- Close the prisms and allow the sample to spread into a thin film.
- Adjust the light source and the mirror to obtain the best illumination of the field of view.
- Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
- If a colored band is visible, adjust the compensator to remove the dispersion and obtain a sharp, colorless dividing line.
- Read the refractive index directly from the instrument's scale.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy**Sample Preparation:**

- Dissolve approximately 5-10 mg of ethynyl-tert-butyldimethylsilane in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

^1H NMR Acquisition:

- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

3.5.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin film of the liquid between the plates.

Data Acquisition:

- Place the salt plates in the sample holder of an FT-IR spectrometer.
- Record the spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethynyl-tert-butyldimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008983#physical-properties-of-ethynyl-tert-butyldimethylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com